molecular formula C37H45N5O6Si B12099438 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Cat. No.: B12099438
M. Wt: 683.9 g/mol
InChI Key: CBAUNERZXFKXOR-UHFFFAOYSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule It features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be carried out in batch reactors or continuous flow systems.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be employed to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, would be implemented to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The methoxy and silyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s purine base makes it a candidate for studying nucleotide interactions and enzyme mechanisms. It can be used in assays to investigate DNA and RNA synthesis, repair, and regulation.

Medicine

Medically, this compound could be explored for its potential as a therapeutic agent. Its structural similarity to nucleotides suggests it might interact with enzymes involved in nucleic acid metabolism, making it a potential candidate for antiviral or anticancer drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the creation of tailored materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound might inhibit enzymes involved in nucleotide synthesis or metabolism by mimicking natural substrates.

    Binding to Nucleic Acids: It could bind to DNA or RNA, affecting their structure and function, potentially leading to therapeutic effects in diseases involving nucleic acid dysregulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral research.

    Tenofovir: An antiviral drug with a similar purine base structure.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Unlike simpler nucleoside analogs, its complex structure allows for more diverse interactions and modifications, making it a versatile tool in scientific research.

Properties

Molecular Formula

C37H45N5O6Si

Molecular Weight

683.9 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol

InChI

InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)

InChI Key

CBAUNERZXFKXOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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